3-Desmethyl trimethoprim
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Overview
Description
Preparation Methods
The synthesis of 3-Desmethyl trimethoprim involves the demethylation of trimethoprim. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve large-scale synthesis using similar demethylation reactions, followed by purification processes to isolate the desired compound .
Chemical Reactions Analysis
3-Desmethyl trimethoprim undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.
Substitution: It can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Desmethyl trimethoprim has several scientific research applications:
Mechanism of Action
3-Desmethyl trimethoprim exerts its effects by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). THF is essential for the production of nucleic acids and proteins in bacteria. By inhibiting DHFR, this compound prevents the synthesis of bacterial DNA and RNA, leading to bacterial cell death .
Comparison with Similar Compounds
3-Desmethyl trimethoprim is similar to other trimethoprim derivatives, such as 4-Desmethyl trimethoprim and α-Hydroxy trimethoprim. it is unique in its specific metabolic pathway and its distinct interactions with bacterial enzymes . Other similar compounds include:
4-Desmethyl trimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.
α-Hydroxy trimethoprim: A hydroxylated derivative with distinct metabolic and pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their metabolic pathways and specific interactions with bacterial targets .
Properties
Molecular Formula |
C13H16N4O3 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-[(2,6-diaminopyrimidin-4-yl)methyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)12(10)20-2)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
LTSNBKHSOYWPEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CC2=CC(=NC(=N2)N)N |
Origin of Product |
United States |
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